RO27-3225 Tfa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

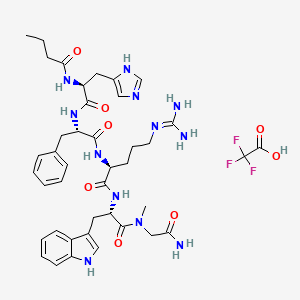

RO27-3225 trifluoroacetate is a potent and selective melanocortin 4 receptor agonist. It has shown significant neuroprotective and anti-inflammatory effects, making it a valuable compound in scientific research, particularly in the fields of neurology and immunology .

準備方法

The synthesis of RO27-3225 trifluoroacetate involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

化学反応の分析

RO27-3225 trifluoroacetate primarily undergoes peptide bond formation reactions during its synthesis. It is a stable compound under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions. The major products formed during its synthesis are the intermediate peptides, which are eventually converted into the final product through purification and crystallization .

科学的研究の応用

RO27-3225 trifluoroacetate has a wide range of scientific research applications:

Neurology: It has been shown to attenuate neuroinflammation and improve neurobehavioral functions in models of intracerebral hemorrhage and spinal cord injury

Immunology: The compound exhibits anti-inflammatory effects by modulating the AMPK/JNK/p38 MAPK signaling pathways.

Metabolic Research: RO27-3225 trifluoroacetate has been used to study the regulation of food intake and energy homeostasis in animal models.

Pharmacology: It serves as a tool compound for studying the melanocortin receptor system and its role in various physiological processes.

作用機序

RO27-3225 trifluoroacetate exerts its effects by selectively activating the melanocortin 4 receptor. This activation leads to the modulation of several intracellular signaling pathways, including the AMPK/JNK/p38 MAPK pathways. By inhibiting these pathways, the compound reduces neuroinflammation, oxidative stress, and mitochondrial dysfunction, thereby providing neuroprotection and improving functional recovery in models of neurological injury .

類似化合物との比較

RO27-3225 trifluoroacetate is unique in its high selectivity for the melanocortin 4 receptor, with an EC50 of 1 nM for MC4R and 8 nM for MC1R. This selectivity is approximately 30-fold higher for MC4R compared to MC3R . Similar compounds include:

HS024: Another selective melanocortin 4 receptor agonist used in research.

Dorsomorphin: An AMPK inhibitor used to study the specific pathways modulated by RO27-3225 trifluoroacetate.

RO27-3225 trifluoroacetate stands out due to its potent neuroprotective and anti-inflammatory properties, making it a valuable tool in both basic and applied research.

特性

分子式 |

C41H53F3N12O8 |

|---|---|

分子量 |

898.9 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H52N12O6.C2HF3O2/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28;3-2(4,5)1(6)7/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44);(H,6,7)/t29-,30-,31-,32-;/m0./s1 |

InChIキー |

XBNXUPIBUGBMCO-WYDLTDSDSA-N |

異性体SMILES |

CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O |

正規SMILES |

CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)

![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)

![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)

![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)

![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)

![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)

![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)